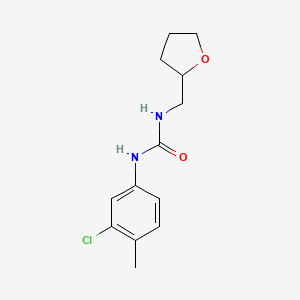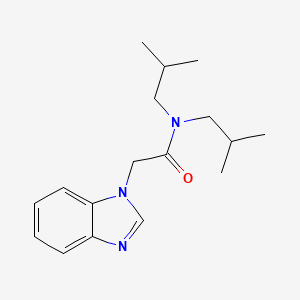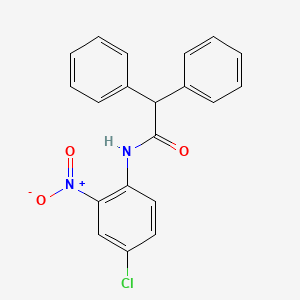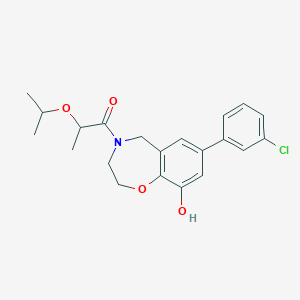![molecular formula C21H25N3O3 B5362677 4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362677.png)
4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family of drugs. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one 15-4513 works by blocking the effects of benzodiazepines on the GABAA receptor. Benzodiazepines enhance the activity of the GABAA receptor, which leads to an increase in inhibitory neurotransmission in the brain. This compound 15-4513 binds to the benzodiazepine site of the GABAA receptor and prevents benzodiazepines from binding, thereby reducing the inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the sedative and anticonvulsant effects of benzodiazepines, while increasing their anxiogenic effects. It has also been shown to increase the activity of the noradrenergic system in the brain, which is involved in the regulation of arousal and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one 15-4513 in lab experiments is its selectivity for the benzodiazepine site of the GABAA receptor. This allows researchers to specifically block the effects of benzodiazepines on the receptor without affecting other neurotransmitter systems. However, one limitation of using this compound 15-4513 is its short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one 15-4513 in scientific research. One area of interest is the development of new drugs that target the GABAA receptor without producing the sedative and anticonvulsant effects of benzodiazepines. Another area of interest is the study of the noradrenergic system and its role in anxiety and attention disorders. Additionally, this compound 15-4513 may have potential applications in the treatment of alcohol withdrawal and addiction.
Métodos De Síntesis
The synthesis of 4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one 15-4513 involves the reaction of 5-cyclopropylisoxazole-3-carbonyl chloride with 4-benzyl-3-ethyl-1,4-diazepin-5-one in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one 15-4513 has been widely used in scientific research as a selective antagonist for the GABAA receptor. This receptor is a major target for many drugs that are used to treat anxiety, insomnia, and epilepsy. This compound 15-4513 has been shown to bind specifically to the benzodiazepine site of the GABAA receptor and block the effects of benzodiazepines.
Propiedades
IUPAC Name |
4-benzyl-1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-17-14-23(21(26)18-12-19(27-22-18)16-8-9-16)11-10-20(25)24(17)13-15-6-4-3-5-7-15/h3-7,12,16-17H,2,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFSTKPBJRKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-propyl-3-[(4-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5362596.png)

![N-(4-methoxy-2-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362598.png)



![methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5362627.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5362632.png)

![N-cyclopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-piperazinecarboxamide](/img/structure/B5362645.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362652.png)
![9-methoxy-7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxamide](/img/structure/B5362658.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-hydroxybenzohydrazide](/img/structure/B5362665.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5362679.png)